4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
Brand Name:
Vulcanchem
CAS No.:
124076-62-6
VCID:
VC20851099
InChI:
InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)
SMILES:
C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N
Molecular Formula:
C19H26N6O2
Molecular Weight:
370.4 g/mol
4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
CAS No.: 124076-62-6
Cat. No.: VC20851099
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124076-62-6 |
|---|---|
| Molecular Formula | C19H26N6O2 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 3-amino-4-[5-(2-amino-4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide |
| Standard InChI | InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25) |
| Standard InChI Key | VFOFCLHDSYTAFT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
| Canonical SMILES | C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator